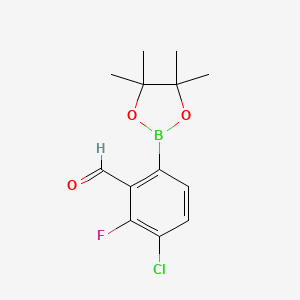

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester

CAS No.: 1246632-88-1

Cat. No.: VC11729276

Molecular Formula: C13H15BClFO3

Molecular Weight: 284.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246632-88-1 |

|---|---|

| Molecular Formula | C13H15BClFO3 |

| Molecular Weight | 284.52 g/mol |

| IUPAC Name | 3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 |

| Standard InChI Key | DLIQLWVBIJRKGT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde under IUPAC nomenclature . Its molecular formula is C₁₃H₁₅BClFO₃, with a molecular weight of 284.52 g/mol . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its utility in Suzuki-Miyaura couplings .

Structural Isomerism Considerations

Discrepancies in positional numbering (e.g., 4-chloro-3-fluoro-2-formyl vs. 2-chloro-3-fluoro-4-formyl) arise from differences in benzene ring substitution patterns. The documented compound features:

-

Chlorine at position 3

-

Fluorine at position 2

-

Formyl group at position 4

This substitution pattern minimizes steric hindrance, facilitating reactivity in palladium-catalyzed reactions .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-chloro-3-fluoro-4-formylphenylboronic acid pinacol ester involves a multi-step lithiation-borylation sequence, as detailed in patents by Dow Agrosciences :

-

Lithiation:

Treatment of 1-chloro-3-fluoro-2-substituted benzene with alkyl lithium (e.g., n-BuLi) generates a lithiated intermediate . -

Borylation:

Reaction with triisopropyl borate forms the arylboronate: -

Acidification and Esterification:

Hydrolysis with aqueous base followed by acidification yields the boronic acid, which is esterified with pinacol (2,3-dimethyl-2,3-butanediol) :

This method achieves yields exceeding 90%, with high purity suitable for agrochemical intermediates .

Industrial Scale Production

Suppliers such as AOBChem and Zhuhai Aobokai Biomedical Technology offer the compound at scales from 500 mg to 5 g, with prices ranging from $654 to $3,270 .

| Manufacturer | Packaging | Price (USD) | Purity | Updated |

|---|---|---|---|---|

| AOBChem | 500 mg | 654 | 95% | 2021-12-16 |

| AOBChem | 1 g | 915 | 95% | 2021-12-16 |

| Zhuhai Aobokai Biomedical | 5 g | 3,270 | 95% | 2021-12-16 |

Physicochemical Properties

Experimental data from Chemsrc reveals the following characteristics:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 371.8 ± 42.0 °C |

| Flash Point | 178.6 ± 27.9 °C |

| Vapor Pressure (25°C) | 0.0 ± 0.8 mmHg |

| Refractive Index | 1.505 |

The compound’s low vapor pressure and high thermal stability make it suitable for reactions requiring elevated temperatures .

Applications in Agrochemical Synthesis

Herbicide Intermediate

The pinacol ester serves as a critical intermediate in synthesizing 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinates, a class of herbicides developed by Dow Agrosciences . Reaction with methyl 4-acetamido-3,6-dichloropicolinate introduces the aminopicolinate moiety, essential for herbicidal activity :

Advantages Over Free Boronic Acids

-

Enhanced Stability: The pinacol ester resists protodeboronation under acidic conditions .

-

Improved Solubility: Compatible with THF and DMSO, enabling homogeneous reaction conditions .

| Supplier | Location | Advantage |

|---|---|---|

| Jilin Chinese Academy of Sciences | China | High-volume production |

| AAB-PHARMA LIMITED | China | Competitive pricing |

| Zhuhai Aobokai Biomedical Technology | China | Custom synthesis |

Pricing correlates with scale, reflecting the compound’s specialized synthesis requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume